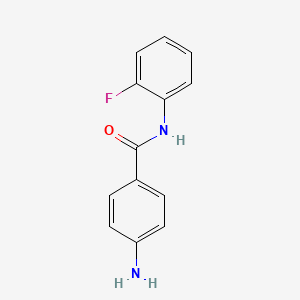

4-Amino-N-(2-fluorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNPJSVXUEHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Importance of the Amide Bond in Biological Activity and Pharmacophore Models

The amide bond is a cornerstone of molecular structure in a vast array of biologically active compounds, including peptides, proteins, and numerous synthetic drugs. Its significance stems from its unique physicochemical properties, which allow it to participate in crucial intermolecular interactions that govern molecular recognition and biological function. nih.gov The amide group comprises a carbonyl and an amine, which can act as a hydrogen bond acceptor (HBA) and donor (HBD), respectively. ajchem-a.com This dual capacity enables the formation of strong and directional hydrogen bonds with biological targets such as enzymes and receptors. ajchem-a.commdpi.com

In the context of benzamide (B126) derivatives, the amide linkage is a key element in many pharmacophore models. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. The amide bond often serves as a rigid scaffold, orienting the aromatic rings and other substituents in a precise geometry for optimal interaction with the target's binding site. mdpi.com The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl group, restricts conformational freedom and contributes to a more defined molecular shape. nih.gov

Conformational Analysis and Molecular Flexibility in Benzamide Systems

For instance, bulky substituents in the ortho position of either phenyl ring can force the rings to twist out of the plane of the amide group. informahealthcare.com This can have a profound effect on the molecule's ability to fit into a specific binding pocket. Computational methods, such as ab initio calculations, are often employed to predict the most stable conformations and to understand the energy differences between various rotational isomers (rotamers). sci-hub.st The flexibility of the benzamide system, or its ability to adopt different conformations, can be advantageous, allowing the molecule to adapt its shape to the binding site. However, excessive flexibility can be detrimental, as it may lead to a loss of binding affinity due to an entropic penalty upon binding. nih.gov

Influence of Fluorine Atom Position and Substitution on Biological Activity and Selectivity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. researchgate.net Fluorine's high electronegativity and small size allow it to significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetics. ontosight.ai

Effects on Binding Affinity and Target Selectivity

The position of fluorine substitution on the phenyl rings of benzamide derivatives can have a dramatic effect on their binding affinity and selectivity for a particular biological target. ontosight.aiontosight.ai In the case of 4-Amino-N-(2-fluorophenyl)benzamide, the fluorine atom is located at the ortho position of the N-phenyl ring. This specific placement can influence the molecule's conformation and electronic properties. acs.org

The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the amide N-H group and the electron density of the aromatic ring, which in turn can affect hydrogen bonding and other non-covalent interactions with the target. researchgate.net Studies on various benzamide analogs have shown that moving a fluorine substituent from one position to another can result in significant changes in binding affinity. For example, in a series of D3 dopamine (B1211576) receptor ligands, moving a fluoroethoxy substituent from the 2-position to the 4-position of the benzamide ring led to a decrease in affinity. nih.gov

Furthermore, fluorine can participate in favorable interactions within a binding pocket, such as dipole-dipole interactions or even weak hydrogen bonds (C–F···H–N). acs.org The strategic placement of fluorine can therefore be used to fine-tune the binding of a ligand to its target, potentially increasing both potency and selectivity. ontosight.ai

Modulation of Metabolic Stability in Analogues

A major challenge in drug development is ensuring that a compound has adequate metabolic stability to achieve a therapeutic effect in the body. Fluorine substitution is a common and effective strategy to block or slow down metabolic pathways, particularly oxidation by cytochrome P450 (CYP) enzymes. ontosight.ainih.gov

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of the molecule can be enhanced. acs.org For example, fluorination of a benzamide ring has been shown to improve the metabolic stability of HDAC inhibitors. frontiersin.org Similarly, studies on other benzamide derivatives have demonstrated that fluorination can lead to reduced oxidative degradation.

The position of the fluorine atom is crucial. Strategic placement can protect specific sites from metabolism without negatively impacting the compound's binding affinity. acs.org This modulation of metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability. ontosight.ai

Contributions of Amino and Other Substituents to Molecular Recognition

The 4-amino group on the benzoyl ring of this compound plays a significant role in molecular recognition. This primary amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding site of a target protein. nih.gov The position and nature of this substituent are often critical for activity.

Rational Design and Optimization Strategies for Potent and Selective Benzamide Analogues

The development of potent and selective benzamide analogues often relies on rational design strategies, which use an understanding of the SAR and the three-dimensional structure of the target to guide the synthesis of new compounds. semanticscholar.orgacs.org These strategies aim to optimize the interactions between the ligand and its target, thereby improving potency and selectivity. nih.gov

One common approach is structure-based drug design, where the crystal structure of the target protein in complex with a ligand is used to design new molecules with improved binding characteristics. This allows for the precise placement of functional groups to maximize favorable interactions and minimize unfavorable ones.

Another strategy is the use of pharmacophore models, which can be generated from a set of known active compounds. mdpi.com These models can then be used to virtually screen large compound libraries to identify new potential hits. Fragment-based drug discovery is another powerful technique where small molecular fragments that bind to the target are identified and then linked together or grown to create more potent lead compounds. ontosight.ai

The optimization of benzamide analogues often involves a systematic exploration of different substituents on the phenyl rings and modifications of the linker region. researchgate.net For example, replacing the amide bond with a bioisostere, such as a 1,2,3-triazole, can sometimes lead to improved metabolic stability and potency. nih.gov Through these iterative cycles of design, synthesis, and biological evaluation, it is possible to develop highly potent and selective benzamide-based therapeutic agents.

Preclinical Pharmacological Evaluation of 4 Amino N 2 Fluorophenyl Benzamide Analogues

In Vitro Biochemical and Cell-Based Assays

In vitro studies form the foundation of preclinical evaluation, offering a controlled environment to dissect the molecular and cellular mechanisms of action of new chemical entities. Analogues of 4-Amino-N-(2-fluorophenyl)benzamide have been subjected to a battery of biochemical and cell-based assays to characterize their activity as potential therapeutic agents.

A key therapeutic strategy in oncology involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a promising class of anticancer drugs. mdpi.complos.org Benzamide-based compounds, in particular, have been developed as isotype-selective HDAC inhibitors. mdpi.comgoogle.com

One notable analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated potent and selective inhibitory activity against Class I HDACs. nih.govfrontiersin.org Enzymatic assays revealed that FNA is particularly potent against HDAC3, with significant, though less pronounced, activity against HDAC1 and HDAC2. nih.gov Its activity against other HDAC isoforms (HDAC4, 6, 7, 8, and 9) was found to be negligible, highlighting its selectivity. nih.gov This selectivity is a desirable trait, as it may reduce the off-target effects associated with pan-HDAC inhibitors. researchgate.net Another benzamide (B126) derivative, compound 3c, also showed potent inhibitory activity against HDAC1. thieme-connect.com

Table 1: HDAC Isoform Inhibition by this compound Analogue (FNA)

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC4, 6, 7, 8, 9 IC₅₀ (nM) | Source(s) |

|---|---|---|---|---|---|

| FNA | 842.80 | 949.15 | 95.48 | >5000 | nih.gov |

| SAHA (Control) | - | - | - | - | nih.gov |

| MS275 (Control) | - | - | - | - | nih.gov |

The ultimate goal of an anticancer agent is to inhibit the proliferation of tumor cells. The antiproliferative potential of this compound analogues has been evaluated against a wide range of human cancer cell lines.

The analogue FNA exhibited potent antiproliferative activity against several solid and non-solid tumor cell lines. nih.gov Its efficacy was particularly noteworthy in the hepatocellular carcinoma cell line HepG2, where it showed significantly greater potency than the established HDAC inhibitor SAHA. nih.govfrontiersin.org Potent activity was also observed against U937 (histiocytic lymphoma), H460 (lung cancer), FTC-133 (thyroid cancer), HELA (cervical cancer), and K562 (chronic myelogenous leukemia) cell lines. nih.gov In contrast, another analogue, GOE1734, showed preferential activity against slowly proliferating tumors. nih.gov Research on other benzamide derivatives has also demonstrated significant cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colorectal cancers. d-nb.info

Table 2: In Vitro Antiproliferative Activity of FNA Against Human Cancer Cell Lines

| Cell Line | Cancer Type | FNA IC₅₀ (µM) | SAHA IC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 1.30 | 17.25 | nih.gov |

| U937 | Histiocytic Lymphoma | 0.55 | 0.69 | nih.gov |

| H460 | Lung Cancer | 4.73 | 4.09 | nih.gov |

| FTC-133 | Thyroid Cancer | 9.09 | 2.51 | nih.gov |

| HELA | Cervical Cancer | 1.41 | 3.25 | nih.gov |

| K562 | Chronic Myelogenous Leukemia | 1.31 | 1.09 | nih.gov |

| SW480 | Colon Adenocarcinoma | >10 | 10.15 | nih.gov |

| OR-RC-2 | Renal Cancer | >10 | 11.02 | nih.gov |

To understand the basis for their antiproliferative effects, mechanistic studies were conducted. These investigations revealed that the benzamide analogues exert their anticancer activity through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govacs.org

In HepG2 cells, treatment with FNA led to a significant increase in apoptosis. nih.govnih.gov Furthermore, cell cycle analysis demonstrated that FNA causes a dose-dependent arrest of cells in the G2/M phase of the cell cycle. nih.govfrontiersin.org The percentage of cells in the G2/M phase increased from 18.84% in control groups to 59.36% following treatment with 0.5 µM of FNA. frontiersin.org This G2/M arrest prevents cancer cells from dividing and proliferating. nih.govfrontiersin.org Similar mechanisms, including G2/M arrest and apoptosis induction, have been observed for other novel benzamide derivatives in different cancer cell lines, such as pancreatic carcinoma. semanticscholar.org

In addition to their anticancer properties, derivatives of the related 2-aminobenzamide (B116534) scaffold have been explored for their potential as antimicrobial agents. nih.gov A series of novel 2-aminobenzamide derivatives were synthesized and tested against various bacterial and fungal strains. researchgate.netnih.gov

While most of the tested compounds showed moderate activity, one derivative, compound 5, exhibited excellent broad-spectrum antimicrobial potential. researchgate.netnih.govnih.gov It was found to be particularly potent against the fungal strain Aspergillus fumigatus, showing greater activity than the standard antifungal drug Clotrimazole. researchgate.netnih.gov It also displayed good antibacterial activity against several bacterial strains. nih.gov Further studies on quinazolinones derived from 2-aminobenzamides also confirmed antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.com

Table 3: Antimicrobial Activity of a Lead 2-Aminobenzamide Derivative (Compound 5)

| Microbial Strain | Type | Activity Level | Source(s) |

|---|---|---|---|

| Aspergillus fumigatus | Fungus | Excellent (More potent than Clotrimazole) | researchgate.netnih.govnih.gov |

| Saccharomyces cerevisiae | Fungus | Excellent (Slightly less than standard) | researchgate.netnih.gov |

| Bacillus subtilis | Bacteria | Good | nih.gov |

| Staphylococcus aureus | Bacteria | Good | nih.gov |

| Pseudomonas aeruginosa | Bacteria | Good | nih.gov |

| Escherichia coli | Bacteria | Good | nih.gov |

In Vivo Proof-of-Concept Studies in Animal Xenograft Models

Following promising in vitro results, the evaluation of therapeutic candidates progresses to in vivo models to assess their efficacy and activity in a whole-organism context. Animal xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for such proof-of-concept studies.

Analogues of this compound have demonstrated significant antitumor activity in vivo. In a nude mouse xenograft model using HepG2 liver cancer cells, the analogue FNA was shown to effectively inhibit tumor growth. nih.govfrontiersin.org The study reported a tumor growth inhibition (TGI) of 48.89%, which was comparable to the efficacy of the reference drug SAHA (TGI of 48.13%). nih.govfrontiersin.org

Another analogue, GOE1734, was found to be highly effective in inhibiting growth in rat models of intratibially implanted osteosarcoma and chemically-induced primary mammary carcinoma. nih.gov This compound showed a remarkable differential activity, being more effective against slowly growing tumors compared to rapidly proliferating ones. nih.gov Similarly, a benzofused heterocyclic-containing benzamide, compound 3c, also showed obvious in vivo antitumor activity in a mouse xenograft model. thieme-connect.com

Table 4: In Vivo Antitumor Efficacy of Benzamide Analogues in Xenograft Models

| Compound | Tumor Model | Efficacy Metric | Result | Source(s) |

|---|---|---|---|---|

| FNA | HepG2 Xenograft (Mouse) | Tumor Growth Inhibition (TGI) | 48.89% | nih.govfrontiersin.org |

| GOE1734 | Osteosarcoma (Rat) | Growth Inhibition | High | nih.gov |

| GOE1734 | Mammary Carcinoma (Rat) | Growth Inhibition | High | nih.gov |

| Compound 3c | Mouse Xenograft | Treated/Control (T/C) Volume Ratio | 43.43% (at 150 mg/kg) | thieme-connect.com |

Preclinical Pharmacokinetic and ADME Studies for Related Compounds (excluding human data)

The preclinical evaluation of absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding the therapeutic potential of new chemical entities. For analogues related to this compound, various studies in animal models have been conducted to characterize their pharmacokinetic profiles.

Oral Bioavailability and Metabolic Stability in Animal Models

Studies on other benzamide derivatives provide further context. For the Hedgehog pathway inhibitor GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), oral bioavailability varied significantly among species, ranging from 13% in monkeys to 53% in dogs. nih.gov This compound was found to be metabolically stable in mouse, rat, dog, and human hepatocytes but showed a more rapid turnover in monkey hepatocytes. nih.gov In contrast, another inhibitor was found to be poorly orally bioavailable in mice (15%) and subject to rapid clearance. nih.gov

Investigations into a series of 2,4,5-trisubstituted benzamides highlighted a range of metabolic stabilities in mouse liver microsomal models. acs.org Some analogues demonstrated good stability with a half-life (t1/2) of over 110 minutes, while others were moderate (t1/2 = 27–67 minutes) or poor (t1/2 = 0.6 minutes). acs.org This variability underscores the sensitivity of pharmacokinetic profiles to specific structural modifications. For another series of compounds, 4-substituted methoxylbenzoyl-aryl-thiazole analogues, researchers reported a significant improvement in oral bioavailability in rats for newly developed compounds compared to a reference agent. acs.org

Table 1: Oral Bioavailability and Metabolic Stability of Selected Benzamide Analogues in Animal Models

| Compound/Analogue Series | Animal Model | Oral Bioavailability (%) | Metabolic Stability Metric | Citation |

| GDC-0449 | Monkey | 13% | Rapid turnover in hepatocytes | nih.gov |

| GDC-0449 | Dog | 53% | Stable in hepatocytes | nih.gov |

| Pyrazolo-pyridone Inhibitor | Mouse | 15% | Rapid clearance (in vitro & in vivo) | nih.gov |

| 2,4,5-Trisubstituted Benzamides | Mouse | Not Reported | Variable t1/2 in liver microsomes (0.6 to >110 min) | acs.org |

| 4-Substituted Thiazole Analogues | Rat | Significantly Improved | Not Specified | acs.org |

Combination Therapy Investigations with Established Agents for Analogues

To enhance therapeutic efficacy, analogues of this compound have been evaluated in combination with established anticancer agents. Research on the HDAC inhibitor analogue N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has shown its potential to augment the activity of conventional chemotherapeutics. nih.govfrontiersin.orgnih.gov

In vitro studies demonstrated that FNA could improve the anticancer effects of both taxol and camptothecin. frontiersin.orgnih.gov The addition of FNA at a concentration of 0.5 μM resulted in enhanced activity for these established drugs. frontiersin.org This suggests a synergistic or additive effect, where FNA may sensitize cancer cells to the cytotoxic mechanisms of its partner drugs. These findings indicate that such benzamide analogues could be valuable components of combination chemotherapy regimens, potentially allowing for reduced doses of cytotoxic agents and mitigating associated toxicities.

Table 2: Combination Therapy Investigations for FNA Analogue

| Analogue | Combination Agent | Concentration of Analogue | Outcome | Citation |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Taxol | 0.5 μM | Improved anticancer activity | frontiersin.orgnih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Camptothecin | 0.5 μM | Improved anticancer activity | frontiersin.orgnih.gov |

Table of Compound Names

| Abbreviation / Code Name | Full Chemical Name |

| FNA | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide |

| GDC-0449 | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide |

| SAHA | Suberanilohydroxamic acid |

| Taxol | Paclitaxel |

| Camptothecin | (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

Computational Chemistry and Molecular Modeling for Benzamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a protein's active site. This technique is crucial for understanding the binding mode of benzamide (B126) derivatives and identifying key interactions that drive their biological activity.

Research on benzamide-based compounds frequently employs molecular docking to elucidate their mechanism of action. For example, in studies of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, docking simulations are used to analyze how these molecules fit into the active sites of various protein kinases. nih.govsemanticscholar.org These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and amino acid residues of the target protein. mdpi.com For instance, the flexible 4-(aminomethyl)benzamide (B1271630) linker in some designs has been shown to allow molecules to bypass bulky residues, such as isoleucine, in the active site of mutant kinases like T315I-Abl. nih.govsemanticscholar.org

In a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, a derivative with a para-fluorophenyl substitution demonstrated a superior binding energy of -9.6 kcal/mol when docked into the HERA protein, indicating a high affinity. d-nb.info The docking model showed that this high affinity was due to hydrogen bonding between the compound's carbonyl group and the protein's side chains. d-nb.info Similarly, docking studies of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers with the VEGFR-2 receptor identified specific hydrogen bonds between the ligand's hydroxyl group and glutamic acid residues in the protein's active site. mdpi.com These detailed interaction profiles are invaluable for rational drug design and optimizing ligand affinity and selectivity.

Table 1: Example Molecular Docking Results for Benzamide Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | HERA | Not specified | -9.6 | d-nb.info |

| Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | VEGFR-2 | Glutamic Acid | Not specified | mdpi.com |

Virtual Screening Methodologies for Hit Identification and Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. unlp.edu.ar This method is significantly faster and more cost-effective than experimental high-throughput screening. Virtual screening can be structure-based, relying on molecular docking of compounds into the target's three-dimensional structure, or ligand-based, using the structure of known active compounds to find similar molecules. unlp.edu.ar

In the search for novel immunoproteasome inhibitors, a virtual screening campaign involving several docking steps—High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP)—was conducted. nih.gov This multi-step process successfully identified several hit compounds from a large database, which were later confirmed to be active in in vitro assays, with some exhibiting inhibitory constants (Ki) in the micromolar range. nih.gov Another study aimed at discovering new drugs for Chagas disease utilized virtual screening to identify potential inhibitors of trypanothione (B104310) reductase, successfully narrowing down a library of over 400,000 compounds to 739 promising candidates for further testing. unlp.edu.ar

These methodologies are directly applicable to the discovery of novel 4-Amino-N-(2-fluorophenyl)benzamide-based molecules. By screening large virtual libraries against a specific protein target, researchers can identify new derivatives with potentially high binding affinity and desirable pharmacological properties, which can then be synthesized and evaluated experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, guiding the optimization of lead compounds.

The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. These descriptors are then used to build a predictive model. For instance, Linear Discriminant Analysis (LDA) has been used to develop a QSAR model to predict the antitrypanosomal activity of compounds through trypanothione reductase inhibition. unlp.edu.ar This approach successfully classified candidate drugs as either active or inactive, demonstrating the predictive power of QSAR in rational drug selection. unlp.edu.ar

For a series of this compound derivatives, a QSAR study could be conducted to understand how different substitutions on the benzamide scaffold affect a particular biological activity, such as enzyme inhibition. The resulting model could predict the activity of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the development of more potent compounds.

Table 2: Key Parameters in a Hypothetical QSAR Model for Benzamide Derivatives

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Influences electrostatic interactions and reaction rates. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and van der Waals interactions. |

| Hydrophobic | Partition Coefficient (logP) | Affects membrane permeability and interaction with hydrophobic pockets. |

Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the thermodynamics of binding.

MD simulations can be used to analyze the stability of a docked pose obtained from molecular docking. For example, in the study of antimalarial derivatives, MD simulations were used to confirm that the most promising compound formed a stable complex with its protein target (Pf-DHODH) throughout the simulation period. nih.gov These simulations can reveal subtle changes in the protein's conformation upon ligand binding and provide a more dynamic picture of the binding event than static docking models. nih.gov

Development of Derivatives and Analogues of 4 Amino N 2 Fluorophenyl Benzamide

Systematic Design and Synthesis of Novel Benzamide (B126) Scaffolds and Derivatives

The systematic design and synthesis of novel benzamide scaffolds have led to the creation of derivatives with enhanced biological activities. A common synthetic route involves the Schotten-Baumann reaction, where an acid chloride is reacted with an amine in a biphasic solvent system. For instance, to synthesize 4-amino-N-(2-phenylethyl)benzamide, a protection-deprotection strategy is often employed due to the nucleophilic nature of the amino group on 4-aminobenzoyl chloride.

In one approach, 4-nitro-N-(2,6-dimethylphenyl)-benzamide was prepared by reacting p-nitrobenzoyl chloride with 2,6-dimethyl-aniline. The resulting intermediate was then reduced to 4-amino-N-(2,6-dimethylphenyl) benzamide via low-pressure hydrogenation using a palladium on carbon catalyst. google.com This systematic approach allows for the introduction of various substituents on both the benzoyl and aniline (B41778) moieties, leading to a diverse library of benzamide derivatives.

Researchers have also synthesized a series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor. researchgate.net These efforts highlight the importance of a structured design process in creating new molecules with desired therapeutic profiles.

Exploration of Structural Modifications for Enhanced Potency and Selectivity

Structural modifications of the 4-Amino-N-(2-fluorophenyl)benzamide scaffold have been extensively explored to enhance potency and selectivity for various biological targets. These modifications often involve altering substituents on the phenyl rings and the linker between them.

For example, in the development of negative allosteric modulators of human neuronal nicotinic receptors, structural changes to both the pyridyl and alkoxy portions of benzamide analogues were investigated. nih.gov It was found that introducing halogen atoms to the pyridyl portion significantly decreased potency. nih.gov Conversely, modifications to the alkoxy chain led to an analog with comparable potency on different receptor subtypes, indicating that both parts of the molecule contribute to selectivity. nih.gov

In the context of HDAC inhibitors, fluorine substitution on the benzamide zinc-binding group was found to improve metabolic stability. nih.gov Specifically, the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) resulted in a compound with potent activity against HDAC3. nih.govnih.gov This highlights how targeted structural changes can lead to isoform-selective inhibitors.

Further studies on benzamide analogues have shown that the nature and size of aromatic or heterocyclic substituents significantly impact inhibitory activity. For instance, tricyclic moieties like acridine (B1665455) were found to decrease activity, while bicyclic substituents such as quinoline (B57606) were well-tolerated. researchgate.net The orientation of the central amide bond, however, appeared to have little effect on biological activity. researchgate.net

Hybridization Strategies with Other Bioactive Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to develop novel derivatives of this compound with enhanced or dual biological activities. This approach aims to leverage the therapeutic advantages of different molecular entities.

One notable example is the hybridization of a benzamide scaffold with a pyridazinone moiety, which led to the discovery of potent class I selective HDAC inhibitors. acs.org Specifically, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide demonstrated significant inhibitory activity. acs.org

In another study, benzamide-piperazine-sulfonamide hybrids were synthesized as potential anticancer agents. researchgate.net These compounds were created by coupling hippuric or 4-fluorohippuric acid with various arylsulfonylpiperazines. researchgate.net Similarly, hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide have been developed as dual inhibitors of acetyl- and butyrylcholinesterase, showing potential for Alzheimer's disease treatment. mdpi.com

Researchers have also combined chalcone (B49325) and benzamide moieties to create hybrids targeting c-Met kinase and cyclooxygenase 2 (COX-2), two important targets in tumor progression. researchgate.net Another strategy involved leveraging a natural product-inspired N-linked 2-acetylpyrrole (B92022) cap, leading to the synthesis of two novel series of HDAC inhibitors with either hydroxamic acid or o-phenylenediamine (B120857) as the zinc-binding group. mdpi.com

Diversification of the Fluorophenyl Moiety and Amino Substituents

Diversification of the fluorophenyl moiety and the amino substituents in this compound analogues has been a key strategy to modulate their biological activity and physicochemical properties.

The introduction of different substituents on the fluorophenyl ring can significantly impact the compound's efficacy. For instance, the synthesis of 2,6-difluoro-N-(((4-fluorophenyl)amino)carbonyl)benzamide highlights how multiple fluorine substitutions can be incorporated. smolecule.com Fluorine substitution, in general, has been shown to enhance lipophilicity and metabolic stability, which are crucial for biological efficacy. nih.govsmolecule.com In some cases, replacing the fluorophenyl ring with other heterocyclic rings like pyridine, furan, and thiophene (B33073) has also yielded potent compounds. acs.org

Similarly, modifications to the amino group have been explored. For example, a series of amino-substituted benzamides were synthesized by reducing the corresponding nitro-substituted precursors. acs.org The resulting primary amino group can be further modified. For instance, it can be protonated to form hydrochlorides or undergo other reactions to introduce different functional groups. acs.org In the development of inhibitors for human adenovirus, various salicylamide (B354443) derivatives with diverse substitutions were synthesized and evaluated, with some showing significantly improved antiviral activities. csic.es

Concluding Perspectives and Future Research Directions

Advancements in Isoform-Selective Target Inhibition

The development of isoform-selective inhibitors is a critical step in advancing targeted therapies, and research into 4-Amino-N-(2-fluorophenyl)benzamide and its analogues has shown promise in this area, particularly in the context of histone deacetylase (HDAC) inhibition. Benzamide-based HDAC inhibitors are known to exhibit advantages in class I selectivity when compared to other classes of inhibitors like those containing hydroxamic acid as a zinc-binding group. nih.gov

A notable example is the derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which has demonstrated selectivity for class I HDACs (HDAC1, 2, and 3). nih.gov Further in vitro enzymatic assays revealed that FNA is particularly potent against HDAC3. nih.gov This selectivity is significant as different HDAC isoforms have distinct roles in cellular processes, and the ability to target a specific isoform could lead to more effective treatments with fewer side effects. The pursuit of compounds with high selectivity for a single HDAC isoform, such as HDAC1, is considered a promising therapeutic strategy for proliferative diseases like cancer. nih.gov

The following table summarizes the inhibitory activity of FNA against class I HDAC isoforms:

| HDAC Isoform | IC50 (nM) |

| HDAC1 | >1000 |

| HDAC2 | >1000 |

| HDAC3 | 95.48 |

Data sourced from in vitro enzymatic assays. nih.gov

Future research will likely focus on further refining the structure of this compound to achieve even greater isoform specificity. By understanding the subtle structural differences in the active sites of various HDAC isoforms, medicinal chemists can design next-generation inhibitors with enhanced selectivity profiles, potentially leading to more targeted and effective therapeutic agents.

Strategies for Optimizing Preclinical Efficacy and Pharmacokinetic Profiles

While initial studies have demonstrated the potential of this compound derivatives, optimizing their preclinical efficacy and pharmacokinetic properties is crucial for their development as viable drug candidates. One key strategy employed is structural modification to enhance metabolic stability and in vivo activity. For instance, the introduction of a fluorine atom into the benzamide (B126) structure, as seen in FNA, was a deliberate strategy to improve metabolic and in vivo stability, drawing on the success of similar modifications in other HDAC inhibitors like chidamide. nih.gov

The pharmacokinetic profile of a related benzamide, the anticonvulsant 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), has been studied in rats. This compound was well-absorbed orally, with the majority excreted within 24 hours. nih.gov The primary metabolic pathways were N-acetylation and subsequent hydroxylation. nih.gov Understanding these metabolic routes is vital for designing analogues with improved pharmacokinetic profiles, such as longer half-lives or reduced metabolic liabilities.

The table below outlines the tumor growth inhibition of FNA in a xenograft model:

| Compound | Tumor Growth Inhibition (TGI) (%) |

| FNA | 48.89 |

| SAHA | 48.13 |

Data from an in vivo xenograft model study. nih.gov

Future strategies will likely involve a multi-pronged approach, combining computational modeling to predict ADME (absorption, distribution, metabolism, and excretion) properties with synthetic chemistry to create novel analogues. The goal is to identify compounds with an optimal balance of potent biological activity and favorable pharmacokinetic characteristics, paving the way for successful clinical translation.

Identification of Novel Therapeutic Applications beyond Oncology

While the primary focus of research on this compound and its derivatives has been in oncology, the broader class of benzamides has shown potential in a variety of other therapeutic areas. This suggests that this compound itself, or its close analogues, may have applications beyond cancer treatment.

One promising area is in the management of metabolic disorders. Recent studies have highlighted the potential of benzamide derivatives as glucokinase activators, which could be beneficial in the treatment of diabetes. nih.gov Computational studies, including pharmacophore development and 3D-QSAR, have been employed to identify key structural features of benzamides required for this activity. nih.gov

Benzamide derivatives have also been investigated for their potential in treating neurological disorders. For example, 4-amino-N-(2-ethylphenyl)benzamide has demonstrated potent anticonvulsant properties in preclinical models, suggesting a role for this class of compounds in epilepsy and other seizure-related conditions. nih.gov Furthermore, the broader therapeutic potential of benzamides extends to antimicrobial and anti-inflammatory applications. nanobioletters.com Various N-benzamide derivatives have been synthesized and shown to possess antibacterial and antifungal activity. nanobioletters.com The anti-inflammatory properties of novel fluorophenyl benzimidazole (B57391) derivatives have also been reported, indicating the potential for these compounds to address conditions with an inflammatory component. researchgate.net

The diverse biological activities of benzamide derivatives are summarized below:

| Therapeutic Area | Potential Application |

| Metabolic Disorders | Glucokinase activation for diabetes treatment nih.gov |

| Neurological Disorders | Anticonvulsant activity for epilepsy nih.gov |

| Infectious Diseases | Antibacterial and antifungal agents nanobioletters.com |

| Inflammatory Conditions | Anti-inflammatory effects researchgate.net |

Future research should explore these non-oncology applications for this compound and its derivatives. Screening these compounds in relevant biological assays for anticonvulsant, antidiabetic, antimicrobial, and anti-inflammatory activity could unveil novel therapeutic opportunities and expand the clinical potential of this chemical scaffold.

Emerging Methodologies in Benzamide Research and Drug Discovery

The field of benzamide research is continually evolving, with new methodologies in synthesis and drug discovery accelerating the identification and development of novel therapeutic agents. Environmentally friendly and efficient synthetic pathways are being developed for the preparation of benzamide derivatives. nih.gov These modern synthetic methods are crucial for the sustainable and large-scale production of drug candidates.

In addition to synthetic advancements, computational approaches are playing an increasingly important role in the design and discovery of new benzamide-based drugs. Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), pharmacophore modeling, and molecular docking are being utilized to understand the structural requirements for biological activity and to screen virtual libraries of compounds for potential hits. nih.gov These computational tools can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of compounds with the highest likelihood of success.

Furthermore, innovative strategies for drug delivery and targeting are being explored. For example, the development of PROteolysis-TArgeting Chimeras (PROTACs) and tumor-targeted nanoparticles represent cutting-edge approaches to enhance the efficacy and reduce the side effects of HDAC inhibitors. mdpi.com These delivery systems can selectively deliver the therapeutic agent to the target cells or tissues, thereby increasing its concentration at the site of action and minimizing off-target effects. mdpi.com

The integration of these emerging methodologies—from green chemistry and computational design to novel drug delivery systems—will undoubtedly shape the future of benzamide research. By leveraging these powerful tools, scientists can more rapidly and efficiently discover and develop the next generation of benzamide-based therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-(2-fluorophenyl)benzamide, and how can purity be ensured?

- Methodology : The synthesis typically involves multi-step reactions starting from precursors like 2-fluoro-4-nitrotoluene. Key steps include oxidation , methylamination , and hydrogenation to introduce the amino group and fluorophenyl moiety. Reaction conditions (e.g., temperature, solvent choice, catalyst loading) must be tightly controlled to avoid side products. For purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for monitoring intermediates and final product integrity .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | HNO₃/H₂SO₄ (nitration) | Introduce nitro group |

| 2 | H₂/Pd-C (hydrogenation) | Reduce nitro to amino |

| 3 | 2-fluorophenyl isocyanate | Form benzamide bond |

Q. Which analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Confirms structural integrity (e.g., aromatic proton shifts, amide bond formation) .

- Mass Spectrometry (MS) : Validates molecular weight (C₁₃H₁₁FN₂O; MW 230.24) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., amide interactions) .

Advanced Research Questions

Q. How does fluorination at the 2-position of the phenyl ring influence bioactivity and target selectivity?

- Mechanistic Insight : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via C-F···H-N interactions . Comparative studies with non-fluorinated analogs show increased metabolic stability and reduced off-target effects .

- Experimental Design :

- Synthesize analogs with F substituted at 3-/4-positions.

- Use surface plasmon resonance (SPR) to measure binding affinity (KD) .

- Perform molecular dynamics simulations to map fluorine’s role in ligand-receptor interactions .

Q. What computational strategies predict the physicochemical properties of this compound?

- Approaches :

- Quantitative Structure-Property Relationship (QSPR) : Correlates molecular descriptors (e.g., polar surface area, logP) with solubility and permeability .

- Quantum Chemical Calculations : Predicts ionization potential (e.g., HOMO-LUMO gaps) and reactivity toward electrophiles .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Troubleshooting Steps :

Replicate assays under standardized conditions (e.g., cell line, incubation time).

Vary concentration ranges to identify dose-dependent vs. off-target effects.

Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentration or buffer pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.